Estra-1(10),2,4-triene-2,3,17-triol

Description

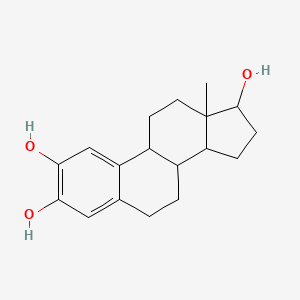

Structure

3D Structure

Properties

IUPAC Name |

13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILDHNKDVHLEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859350 | |

| Record name | Estra-1(10),2,4-triene-2,3,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7683-31-0 | |

| Record name | Estra-1(10),2,4-triene-2,3,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Formation Pathways of Estra 1 10 ,2,4 Triene 2,3,17 Triol

Enzymatic Hydroxylation of Parent Estrogens

The biosynthesis of Estra-1(10),2,4-triene-2,3,17-triol is a multi-step process involving the hydroxylation of estradiol (B170435), a primary estrogen hormone. This biochemical conversion is catalyzed by a superfamily of enzymes known as Cytochrome P450 (CYP). These enzymes are crucial for the metabolism of a wide variety of endogenous and exogenous compounds. mdpi.com

Role of Cytochrome P450 Enzymes (CYP1A1, CYP1A2, CYP3A4, CYP1B1)

Several isoforms of the Cytochrome P450 enzyme family are involved in the hydroxylation of estrogens. The primary enzymes responsible for the formation of catechol estrogens, which are precursors to Estra-1(10),2,4-triene-2,3,17-triol, are CYP1A1, CYP1A2, CYP3A4, and CYP1B1.

CYP1A1 and CYP1A2: These enzymes are primarily involved in the 2-hydroxylation of estradiol, leading to the formation of 2-hydroxyestradiol (B1664083). nih.govnih.gov CYP1A2 is predominantly found in the liver and is a major contributor to hepatic estrogen metabolism. nih.govnih.gov CYP1A1 is more commonly expressed in extrahepatic tissues. nih.gov

CYP3A4: This enzyme, also abundant in the liver, contributes to both the 2-hydroxylation and 16α-hydroxylation of estradiol. nih.govnih.govnih.gov

CYP1B1: This enzyme is particularly significant as it primarily catalyzes the 4-hydroxylation of estradiol to form 4-hydroxyestradiol (B23129). nih.govnih.govmetabolichealing.com CYP1B1 is often expressed in estrogen target tissues such as the breast, ovary, and uterus. nih.gov

The following table summarizes the primary roles of these enzymes in estradiol hydroxylation:

| Enzyme | Primary Hydroxylation Product(s) |

| CYP1A1 | 2-hydroxyestradiol |

| CYP1A2 | 2-hydroxyestradiol |

| CYP3A4 | 2-hydroxyestradiol, 16α-hydroxyestradiol |

| CYP1B1 | 4-hydroxyestradiol |

Tissue and Cellular Distribution of Hydroxylase Activity in Model Systems

The enzymatic activity responsible for estrogen hydroxylation is distributed throughout various tissues in the body, with the liver being a primary site. nih.gov Studies in rat models have shown that the highest 2-hydroxylase activities are found in the liver and kidneys. nih.gov Other tissues, including the brain, heart, lung, testis, ovary, and uterus, also exhibit this activity, albeit at lower levels. nih.gov

With respect to 4-hydroxylase activity, the liver again shows the highest levels, followed by the ovary. nih.gov Research on human breast tissue has detected the expression of CYP1A1, CYP1B1, and CYP3A4, indicating that local metabolism of estrogens occurs within these tissues. nih.gov This localized metabolic activity in estrogen-responsive tissues may play a significant role in the physiological and pathological effects of estrogen metabolites.

Precursor-Product Relationships within Estrogen Metabolism

The formation of Estra-1(10),2,4-triene-2,3,17-triol is part of a larger metabolic network. The primary precursor is estradiol, which is first hydroxylated to form either 2-hydroxyestradiol or 4-hydroxyestradiol. clinpgx.org These catechol estrogens can then undergo further metabolism.

The metabolic pathway can be summarized as follows:

Estradiol → 2-hydroxyestradiol → Estra-1(10),2,4-triene-2,3,17-triol

This metabolic conversion is a critical aspect of estrogen homeostasis, influencing the balance of different estrogenic compounds with varying biological activities.

Metabolic Transformations and Conjugation of Estra 1 10 ,2,4 Triene 2,3,17 Triol

Catechol O-Methylation Pathways

O-methylation is a primary metabolic route for catechol estrogens, converting them into methoxyestrogens. This process is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). metagenics.co.uknih.gov

Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the metabolic inactivation of catechol estrogens, including 2-hydroxyestradiol (B1664083). metagenics.co.uknih.gov Present in various tissues such as the liver, kidney, and brain, COMT transfers a methyl group from the donor S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol structure. nih.govnih.gov This methylation process is crucial as it deactivates the catechol estrogen, preventing its further oxidation into potentially genotoxic quinones and blocking its estrogenic activity. nih.gov The O-methylation of 2-hydroxyestradiol by COMT is considered a detoxification step, converting the reactive catechol into a more stable and less polar compound. nih.govmojorituals.com

The efficiency of COMT can be influenced by genetic polymorphisms. A common variant of the COMT gene results in a thermolabile enzyme with lower activity, leading to a 2- to 3-fold reduction in product formation. aacrjournals.org Furthermore, COMT activity can be inhibited by other endogenous and exogenous compounds. For instance, catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) can inhibit the methylation of 2-hydroxyestradiol at low concentrations. nih.gov

The enzymatic action of COMT on 2-hydroxyestradiol results in the formation of methoxyestrogens. nih.govaacrjournals.org Specifically, 2-hydroxyestradiol is methylated to produce 2-methoxyestradiol (B1684026) (2-ME2). nih.govwikipedia.org This conversion is a major metabolic fate for 2-hydroxyestradiol and is catalyzed very efficiently in the liver. wikipedia.org In the case of 2-hydroxyestradiol, methylation can occur at both the 2-OH and 3-OH positions, yielding two different monomethylated products: 2-methoxyestradiol and 2-hydroxy-3-methoxyestradiol. nih.govaacrjournals.org Of these, 2-methoxyestradiol is a significant metabolite that has its own distinct biological activities, including anti-proliferative and anti-angiogenic effects. aacrjournals.orgwikipedia.orgrupahealth.com The transformation of 2-hydroxyestradiol into 2-methoxyestradiol not only serves as an inactivation pathway but also generates a metabolite with potential physiological importance. nih.gov

The kinetics of O-methylation by COMT differ depending on the substrate. The methylation of 2-hydroxyestradiol exhibits typical Michaelis-Menten saturation kinetics, appearing as a hyperbolic curve when reaction rates are plotted against substrate concentrations. aacrjournals.org In contrast, the methylation of its isomer, 4-hydroxyestradiol (B23129), follows a sigmoidal saturation pattern, which indicates cooperative binding. aacrjournals.org

COMT demonstrates a higher catalytic efficiency (kcat/Km) for the formation of 4-methoxy products compared to 2-methoxy products. aacrjournals.org The enzyme can methylate 2-hydroxyestradiol at two different positions, but competition experiments show a clear preference in the order of product formation. aacrjournals.org

Studies have also examined the inhibition kinetics of this pathway. For example, 2-hydroxyestradiol acts as an inhibitor of the O-methylation of 4-hydroxyestradiol, with the data indicating a mixed inhibition mechanism. fiu.edu At low substrate concentrations of 2-hydroxyestradiol (<15 microM), the methylation process is inhibited by catecholamines like epinephrine or norepinephrine. nih.gov However, at higher substrate concentrations (50-200 microM), these same catecholamines can significantly increase the methylation rate by approximately 50-100%. nih.gov

| Product | Substrate | Km (mM) | kcat (min-1) | kcat/Km (mM-1min-1) |

|---|---|---|---|---|

| 2-MeOE2 | 2-OHE2 | 19 | 1.2 | 63 |

| 2-OH-3-MeOE2 | 2-OHE2 | 21 | 0.6 | 29 |

| 4-MeOE2 | 4-OHE2 | 14 | 2.0 | 142 |

| 2-MeOE1 | 2-OHE1 | 20 | 0.9 | 45 |

| 2-OH-3-MeOE1 | 2-OHE1 | 13 | 0.5 | 38 |

| 4-MeOE1 | 4-OHE1 | 15 | 1.9 | 126 |

Data sourced from Cancer Research. aacrjournals.org

Conjugation Reactions

In addition to O-methylation, 2-hydroxyestradiol is rapidly cleared from circulation through conjugation reactions, primarily glucuronidation and sulfation. wikipedia.orgwikipedia.org These phase II metabolic processes increase the water solubility of the compound, facilitating its elimination from the body via urine or bile. mojorituals.com

Glucuronidation is a significant pathway for the metabolism of 2-hydroxyestradiol. wikipedia.org This reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to the estrogen molecule, a process catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). oup.com

Several human UGT isoforms have been shown to catalyze the glucuronidation of 2-hydroxyestradiol. oup.com Recombinant enzyme studies have identified that UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A10 from the UGT1A family, and UGT2B7 from the UGT2 family, are all capable of conjugating 2-hydroxyestradiol. oup.com However, there is a degree of selectivity among these enzymes. UGT1A1 and UGT1A3 exhibit particularly high activity towards 2-hydroxy catechol estrogens. oup.comoup.com Specifically, UGT1A1 and UGT1A3 appear to be the major UGTs involved in the glucuronidation of 2-hydroxyestrogenic catechols, while UGT2B7 reacts with higher efficiency toward 4-hydroxyestrogenic catechols. oup.com Interestingly, while 2-hydroxyestradiol is a poor substrate for UGT2B7, it can act as an inhibitor of the glucuronidation of 4-hydroxyestradiol catalyzed by this enzyme. oup.com

| UGT Isoform | Relative Activity towards 2-Hydroxyestradiol | Relative Activity towards 4-Hydroxyestradiol |

|---|---|---|

| UGT1A1 | High | Low |

| UGT1A3 | High (10-fold higher than for 4-hydroxycatechol estrogens) | Low |

| UGT1A4 | Low | Low |

| UGT1A7 | Active | Not specified |

| UGT1A8 | Active | High |

| UGT1A9 | Active | High |

| UGT1A10 | Active | Not specified |

| UGT2B7 | Low | High |

Data compiled from multiple sources. oup.comoup.com

Sulfation represents another important conjugation pathway for inactivating and eliminating 2-hydroxyestradiol. wikipedia.orgoup.com This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. nih.gov

The role of sulfation as a detoxification pathway for catechol estrogens is an active area of research. oup.com Studies using human recombinant enzymes have shown that SULT1A1 catalyzes the sulfation of 2-hydroxyestradiol. oup.com A comprehensive study comparing the ligand-binding profiles of various human SULTs found that 2-hydroxyestradiol binds to SULT1C3, SULT2A1, and SULT1E1. nih.gov The broad substrate specificity and plasticity of SULT enzymes may allow for sulfation at different hydroxyl groups on the steroid molecule. nih.gov Like other conjugation reactions, sulfation increases the polarity of 2-hydroxyestradiol, which aids in its excretion.

Redox Cycling and Quinone Formation

Redox cycling is a process where a molecule undergoes a repeating cycle of reduction and oxidation. In the context of 2,3-dihydroxyestradiol, this process leads to the formation of semiquinones and quinones, which are highly reactive electrophilic intermediates. This cycling can contribute to the generation of reactive oxygen species (ROS), thereby influencing the cellular redox environment.

Enzymatic Oxidation to Semiquinones and Quinones

The initial and rate-limiting step in the metabolic activation of estrogens is their hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Specifically, the formation of 2,3-dihydroxyestradiol from estradiol (B170435) is primarily catalyzed by CYP1A2 and CYP3A4 in the liver, and by CYP1A1 in extrahepatic tissues. nih.gov Once formed, this catechol estrogen can undergo further oxidation to form a semiquinone and subsequently a highly reactive o-quinone, estradiol-2,3-quinone (E2-2,3-Q). nih.govacs.org This oxidation can be mediated by various oxidative enzymes, including cytochrome P450 and peroxidases. pnas.org

The process of redox cycling involves the one-electron oxidation of the catechol to a semiquinone radical. This semiquinone can then be further oxidized to the corresponding o-quinone. pnas.org Alternatively, the semiquinone radical can react with molecular oxygen to regenerate the parent catechol and produce a superoxide (B77818) radical anion. nih.gov This cycle can perpetuate, leading to the continuous generation of reactive oxygen species. The quinone/semiquinone/hydroquinone triad (B1167595) is a fundamental component of many biological redox systems. pnas.org

The enzymatic systems capable of catalyzing the oxidation of catechol estrogens are summarized in the table below.

| Enzyme Family | Specific Enzymes | Role in Oxidation |

| Cytochrome P450 | CYP1A1, CYP1A2, CYP3A4 | Catalyze the initial hydroxylation to form catechol estrogens and their subsequent oxidation to quinones. nih.gov |

| Peroxidases | Horseradish Peroxidase (HRP), Lactoperoxidase | Mediate the oxidation of catechol estrogens to semiquinones and quinones. pnas.org |

Interaction with Cellular Nucleophiles (e.g., Glutathione)

The electrophilic nature of the estradiol-2,3-quinone makes it highly susceptible to attack by cellular nucleophiles. One of the most important of these is the tripeptide glutathione (B108866) (GSH), which plays a critical role in detoxifying reactive electrophiles. pnas.orgacs.org The reaction of estradiol-2,3-quinone with glutathione can occur either spontaneously or be catalyzed by glutathione S-transferases (GSTs). nih.govpnas.org This conjugation is a crucial detoxification pathway, as it prevents the quinone from reacting with other critical cellular macromolecules like DNA. pnas.orgacs.org

The reaction between estradiol-2,3-quinone and glutathione is regioselective, resulting in the formation of two main isomeric glutathione conjugates. acs.org The primary products are 2-hydroxyestradiol-1-S-glutathione (2-OHE2-1-SG) and 2-hydroxyestradiol-4-S-glutathione (2-OHE2-4-SG). acs.org Experimental evidence shows that the 1-isomer is the major product formed. acs.org For instance, the reaction of estradiol-2,3-quinone with glutathione yields a product ratio of approximately 2.5:1 in favor of the 1-isomer. acs.org

These glutathione conjugates are more water-soluble than the parent quinone and can be further metabolized through the mercapturic acid pathway for excretion from the body. acs.org The specific glutathione conjugates formed from the reaction with estradiol-2,3-quinone are detailed in the table below.

| Quinone Precursor | Nucleophile | Major Conjugate Product | Minor Conjugate Product | Isomer Ratio (Major:Minor) |

| Estradiol-2,3-quinone | Glutathione | 2-hydroxyestradiol-1-S-glutathione (2-OHE2-1-SG) | 2-hydroxyestradiol-4-S-glutathione (2-OHE2-4-SG) | 2.5 : 1 acs.org |

The characterization of these glutathione adducts is often performed using advanced analytical techniques such as mass spectrometry, which can distinguish between the different structural isomers. nih.govnih.govnih.gov

Synthetic Methodologies for Estra 1 10 ,2,4 Triene 2,3,17 Triol and Its Derivatives for Research

Chemical Synthesis Approaches

The chemical synthesis of Estra-1(10),2,4-triene-2,3,17-triol and its analogs often involves multi-step processes starting from more readily available steroid precursors. Key strategies focus on the introduction of the catechol functionality onto the A-ring of the steroid nucleus.

One approach involves the synthesis of 2,3,17β-triacetoxyestra-1,3,5(10)-triene, a protected form of the target triol. This can be achieved in good yields through two main routes. The first is a novel hydroboration-oxidation reaction starting from 2-chloromercurio-3-methyl-17β-acetoxyestra-1,3,5(10)-triene. rsc.org An alternative route involves the oxidation of a 2-organoboron substituted estradiol (B170435) derivative. rsc.org

Another key strategy for functionalizing the C-2 position of the estradiol A-ring is through ortholithiation. This method has been used to prepare 2-formylestradiol, which serves as a versatile intermediate. nih.gov From this intermediate, a homologous series of 2-(hydroxyalkyl)estradiols can be synthesized via chain extension reactions. nih.gov These compounds are considered stable analogs of the endogenous metabolite 2-hydroxyestradiol (B1664083). nih.gov

Table 1: Key Intermediates and Reagents in the Chemical Synthesis of Estra-1(10),2,4-triene-2,3,17-triol Analogs

| Starting Material/Intermediate | Reagent/Reaction Type | Product | Reference |

|---|---|---|---|

| 2-Chloromercurio-3-methyl-17β-acetoxyestra-1,3,5(10)-triene | Hydroboration-Oxidation | 2,3,17β-Triacetoxyestra-1,3,5(10)-triene | rsc.org |

| 2-Organoboron substituted estradiol | Oxidation | 2,3,17β-Triacetoxyestra-1,3,5(10)-triene | rsc.org |

| Estradiol | Ortholithiation | 2-Formylestradiol | nih.gov |

| 2-Formylestradiol | Chain Extension | 2-(Hydroxyalkyl)estradiols | nih.gov |

Enzymatic and Microbial Transformation for Synthesis

Enzymatic and microbial transformations offer highly specific and efficient routes for the synthesis of steroids and their metabolites, often under mild conditions that are challenging to replicate with traditional chemical methods.

The in vitro formation of 2-hydroxyestriol (B72648) (Estra-1(10),2,4-triene-2,3,17-triol) from estriol (B74026) has been demonstrated, highlighting the role of specific enzymes in the C-2 hydroxylation of the estrogen A-ring. nih.gov These enzymatic reactions are dependent on specific cofactors to proceed efficiently. nih.gov

On a larger scale, microbial biotransformations are a cornerstone for the commercial production of key steroidal intermediates. nih.gov Microorganisms are widely used to produce compounds like androstenedione (B190577) (AD) and androstadienedione (ADD). nih.gov Specifically, ADD is a crucial precursor in the organic synthesis of various female sex hormones, including estrone, estradiol, and estriol. nih.gov The structural complexity and multiple chiral centers in these molecules make chemical synthesis difficult, whereas microbe-mediated processes provide a reliable and cost-effective alternative. nih.gov

Table 2: Examples of Biotransformation in Steroid Synthesis

| Process | Starting Substrate | Key Product | Significance | Reference |

|---|---|---|---|---|

| Enzymatic Hydroxylation | Estriol | 2-Hydroxyestriol | Direct synthesis of the catechol estrogen metabolite. | nih.gov |

| Microbial Biotransformation | Androsta-4-ene-3,17-dione (4-AD) | Androsta-1,4-diene-3,17-dione (ADD) | Key intermediate for the synthesis of estriol and other estrogens. | nih.gov |

Synthesis of Conjugated and Labeled Derivatives

To study the metabolism, distribution, and mechanism of action of Estra-1(10),2,4-triene-2,3,17-triol, researchers often require conjugated or labeled versions of the molecule.

Conjugated derivatives can be synthesized by attaching different chemical moieties to the steroid core. For instance, a series of 17α-triazolyl derivatives of estradiol has been created. The synthesis involves a "click chemistry" reaction between 17α-ethynylestradiol and various organic azides, such as phenylazide or benzylazide, to yield the corresponding 1,2,3-triazole-substituted steroids. nih.gov

Another common form of conjugation is sulfamoylation. The synthesis of sulfamoylated estrogen derivatives can be achieved using sulfamoyl chloride in the presence of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine. researchgate.net This method can be used to attach a sulfamate (B1201201) group, which can alter the biological properties of the parent steroid. researchgate.net Methoxy derivatives, such as 2-methoxyestradiol (B1684026), are also important research compounds and are typically synthesized from precursors like 2-methoxyestrone. researchgate.net

Table 3: Synthesis of Estradiol Derivatives

| Derivative Type | Starting Material | Key Reagent(s) | Product Class | Reference |

|---|---|---|---|---|

| Triazolyl | 17α-Ethynylestradiol | Organic azides (e.g., phenylazide) | 17-(1-Aryl-1H-1,2,3-triazol-4-yl)estra-1,3,5(10)-triene-3,17-diols | nih.gov |

| Sulfamate | Estrogenic Steroid | Sulfamoyl chloride, 2,6-di-tert-butyl-4-methylpyridine | Steroidal sulfamates | researchgate.net |

| Methoxy | 2-Methoxyestrone | Various (e.g., Grignard reagents, reducing agents) | 2-Methoxyestradiol derivatives | researchgate.net |

Compound Names Mentioned in the Article

Biological Activities of Estra 1 10 ,2,4 Triene 2,3,17 Triol in in Vitro and Non Human Animal Models

Influence on Cell Proliferation and Angiogenesis in Cultured Cells

There is no available scientific literature that specifically examines the influence of Estra-1(10),2,4-triene-2,3,17-triol on cell proliferation or angiogenesis in cultured cell models.

Antioxidant and Anti-inflammatory Properties in Model Systems

No studies were identified that investigate the potential antioxidant or anti-inflammatory properties of Estra-1(10),2,4-triene-2,3,17-triol in any model systems.

Effects on Physiological Processes in Animal Models (e.g., Uterotrophy, Neuroendocrine Modulation, Striatal Dopamine (B1211576) Receptor Hypersensitivity)

Research on the specific effects of Estra-1(10),2,4-triene-2,3,17-triol on physiological processes such as uterotrophy, neuroendocrine modulation, or striatal dopamine receptor hypersensitivity in animal models could not be found in the public domain.

Role in DNA Adduct Formation and Genotoxic Potential in Cellular Models

There is no available data from studies assessing the role of Estra-1(10),2,4-triene-2,3,17-triol in DNA adduct formation or its genotoxic potential in cellular models.

Modulation of Specific Cellular Secretions in Model Systems (e.g., Prostacyclin, Insulin)

No research findings were located that describe the modulation of specific cellular secretions, such as prostacyclin or insulin, by Estra-1(10),2,4-triene-2,3,17-triol in any model system.

Emerging Research Frontiers and Methodological Considerations

Investigations into Novel Biological Targets and Signaling Pathways

While the interaction of 2-OHE2 with classical nuclear estrogen receptors (ERα and ERβ) is established, emerging research has identified several new biological targets and signaling cascades that are modulated by this metabolite. These findings are expanding the known bioactivity profile of 2-OHE2.

One significant area of investigation is its interaction with the G protein-coupled estrogen receptor (GPER) . Unlike its parent compound, estradiol (B170435), which can activate GPER, 2-hydroxyestradiol (B1664083) has been identified as a potential antagonist of this receptor. nih.govscispace.com This antagonistic activity suggests a role for 2-OHE2 in modulating the rapid, non-genomic signaling events initiated by estrogens, which can influence cellular processes like proliferation and migration. frontiersin.orgnih.gov The activation of GPER can trigger multiple downstream pathways, including the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of cascades like ERK and PI3K/Akt. nih.govnih.gov

Another frontier is the interplay between 2-OHE2 and catecholamine systems . Due to its catechol structure, 2-OHE2 bears a resemblance to catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org Research has shown that it can compete with these neurotransmitters for the enzyme catechol-O-methyltransferase (COMT), which is responsible for their metabolic inactivation. wikipedia.orgescholarship.org This interaction points to a potential modulatory role for 2-OHE2 in neuroendocrine functions.

Recent studies have also implicated 2-OHE2 in the activation of AMP-activated protein kinase (AMPK) , a key regulator of cellular energy homeostasis. In C2C12 myotubes, 2-OHE2 was shown to activate AMPK, a process that could influence muscle metabolism, including fat oxidation and glucose uptake. nih.gov This suggests a potential role for 2-OHE2 in metabolic regulation, independent of its classical estrogenic activities. nih.gov

Furthermore, the metabolic oxidation of 2-OHE2 can lead to the formation of semiquinones and quinones. These reactive species can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) . The resulting oxidative stress can damage cellular macromolecules and activate redox-sensitive signaling pathways, such as the PI3K/AKT pathway, which has been linked to the malignant transformation of mammary epithelial cells. uni.lu

| Novel Target/Pathway | Interaction with 2-Hydroxyestradiol | Potential Biological Implication |

| G protein-coupled estrogen receptor (GPER) | Antagonism nih.govscispace.com | Modulation of rapid, non-genomic estrogen signaling |

| Catecholamine Systems (e.g., COMT) | Competitive inhibition wikipedia.orgescholarship.org | Influence on neuroendocrine function |

| AMP-activated protein kinase (AMPK) | Activation nih.gov | Regulation of cellular energy and muscle metabolism |

| Redox Signaling (via ROS) | Generation of ROS through metabolic cycling uni.lu | Induction of oxidative stress and activation of pro-carcinogenic pathways like PI3K/AKT |

Development of Advanced Research Models and Methodologies

Progress in understanding the nuanced roles of Estra-1(10),2,4-triene-2,3,17-triol has been propelled by the development of more sophisticated research models and analytical techniques.

In Vitro Models: Human breast epithelial cell lines that are negative for estrogen receptor alpha (ERα), such as MCF-10F and MCF-10A , have become crucial models. uni.lunih.gov These cell lines allow researchers to study the direct, non-ERα-mediated effects of estrogen metabolites. Studies have demonstrated that while 4-hydroxyestradiol (B23129) can transform these cells into a neoplastic state, 2-hydroxyestradiol does not, highlighting the distinct biological activities of these catechol estrogen isomers. uni.lu These transformation models are instrumental in dissecting the molecular mechanisms of estrogen-induced carcinogenesis, independent of classical receptor signaling. nih.govnih.gov

In Vivo Models: Animal models have been developed to study the systemic effects of 2-OHE2. The obese ZSF1 rat serves as a well-characterized genetic model for obesity, metabolic syndrome, and associated cardiovascular and renal disease. nih.govplos.org Research using this model has shown that administration of 2-hydroxyestradiol can attenuate the development of obesity, improve endothelial function, and decrease nephropathy. nih.govnih.gov These findings suggest a protective role for this metabolite in the context of metabolic disorders. For cancer research, severe combined immunodeficient (SCID) mice are used to test the tumorigenicity of cells transformed by estrogens in vitro. researchgate.netnih.gov Injecting transformed MCF-10F cells into SCID mice allows for the assessment of their ability to form tumors, providing an in vivo validation of carcinogenic potential. nih.govresearchgate.net

Advanced Analytical Methodologies: A significant methodological advancement has been the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous analysis of multiple estrogens and their metabolites in biological samples like urine. nih.govnih.govresearchgate.net This technique offers high sensitivity, specificity, and reproducibility compared to older methods like immunoassays. nih.govresearchgate.net It allows for the accurate quantification of a comprehensive panel of estrogen metabolites, including 2-OHE2, from a small sample volume. nih.gov This capability is crucial for large-scale epidemiological studies seeking to understand how patterns of estrogen metabolism may influence the risk of hormone-dependent cancers. nih.govoup.com

| Model/Methodology | Application in 2-Hydroxyestradiol Research | Key Findings/Advantages |

| MCF-10F/MCF-10A Cells (In Vitro) | Studying estrogen-induced cellular transformation. uni.lunih.gov | Demonstrates that 2-OHE2, unlike 4-OHE2, is not carcinogenic in these ERα-negative cells. uni.lu |

| Obese ZSF1 Rat (In Vivo) | Investigating effects on metabolic syndrome and renal dysfunction. nih.govresearchgate.net | 2-OHE2 attenuates obesity, hypertension, and nephropathy. nih.gov |

| SCID Mice (In Vivo) | Assessing tumorigenicity of transformed cells. researchgate.netnih.gov | Validates the carcinogenic potential of cells exposed to specific estrogen metabolites. nih.gov |

| LC-MS/MS (Analytical) | Simultaneous quantification of urinary estrogen metabolites. nih.govresearchgate.net | Provides accurate, reproducible, and comprehensive metabolic profiles for epidemiological studies. nih.govoup.com |

Theoretical and Computational Chemistry Applications in Estrogen Metabolite Research

The application of theoretical and computational chemistry has provided deeper insights into the structure-function relationships, reactivity, and biological interactions of estrogen metabolites like Estra-1(10),2,4-triene-2,3,17-triol. These in silico approaches complement experimental research by offering predictive models and mechanistic explanations at the molecular level.

Density Functional Theory (DFT) has been employed to investigate the structural and electronic properties of natural estrogen hormones and their metabolites. researchgate.netnih.gov DFT calculations can predict molecular properties and chemical behavior, helping to rationalize degradation pathways and identify active sites within the molecule that are susceptible to chemical attack, for instance by reactive oxygen species. researchgate.netnih.gov By analyzing frontier molecular orbitals, these studies can help explain the relative reactivity and potential estrogenicity of different metabolites. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR studies establish mathematical relationships between the chemical structures of compounds and their biological activities. mdpi.comresearchgate.net In the context of estrogen research, QSAR models are developed to predict the binding affinity of various estrogenic compounds, including metabolites, to nuclear hormone receptors. nih.govnih.gov These models can be used as virtual screening tools to assess the potential endocrine-disrupting effects of a large number of chemicals, helping to prioritize them for further experimental testing. nih.govnih.gov

Molecular Docking and Dynamics Simulations are used to visualize and analyze the interaction between a ligand, such as 2-OHE2, and its target protein at an atomic level. mdpi.com These methods can predict the preferred binding pose of a molecule within the active site of a receptor or enzyme and estimate the binding affinity. mdpi.com Such studies are crucial for understanding why certain metabolites bind to specific receptors and for designing novel compounds that can selectively modulate the activity of these targets. mdpi.com Computational systems biology approaches are also emerging to model the complex molecular pathways affected by these compounds and to quantify potential synergistic effects of compound combinations. nih.govmdpi.com These in silico techniques are integral to modern drug discovery and risk assessment in the field of estrogen research.

Q & A

Q. What are the recommended methods for synthesizing Estra-1(10),2,4-triene-2,3,17-triol, and how can stereochemical purity be ensured?

Estra-1(10),2,4-triene-2,3,17-triol (2-Hydroxyestradiol) is synthesized via hydroxylation of estradiol derivatives. A validated approach involves regioselective oxidation using cytochrome P450 enzymes or chemical catalysts like metal complexes. For stereochemical control, chiral auxiliaries or enzymatic hydroxylation (e.g., 17β-hydroxysteroid dehydrogenase) are employed. Post-synthesis, purity is confirmed via HPLC with chiral columns and NMR spectroscopy to verify the 2,3,17-triol configuration . X-ray crystallography (if crystalline) or NOESY NMR can resolve ambiguities in stereochemistry .

Q. What analytical techniques are most effective for characterizing this compound’s structural and isotopic properties?

- High-resolution mass spectrometry (HRMS): Determines exact mass (288.1725 Da) and isotopic patterns .

- NMR spectroscopy: 1H and 13C NMR identify hydroxyl group positions (e.g., 2-OH and 3-OH resonances at δ 4.1–4.3 ppm) and ring junction stereochemistry .

- X-ray crystallography: Resolves absolute configuration, particularly for the 17β-OH group, which is critical for receptor binding .

- Isotopic labeling: Stable isotopes (e.g., deuterium at C-2 or C-17) track metabolic pathways via GC-MS/MS .

Q. How can researchers distinguish Estra-1(10),2,4-triene-2,3,17-triol from structurally similar estrogens like estradiol or estriol?

Key differentiators include:

- Chromatographic retention times: Reverse-phase HPLC with UV detection (λ = 280 nm) separates it from estradiol (shorter retention) and estriol (longer retention) .

- Mass fragmentation patterns: Unique fragments at m/z 145 (A-ring cleavage) and m/z 253 (D-ring retention) in GC-MS/MS .

- Immunoassays: Antibodies specific to 2-hydroxyestradiol (e.g., ELISA/EIA) minimize cross-reactivity with estradiol or estrone .

Advanced Research Questions

Q. What experimental strategies are used to investigate the role of Estra-1(10),2,4-triene-2,3,17-triol in estrogen receptor (ER) signaling pathways?

- Competitive binding assays: Radiolabeled estradiol (³H-E2) is displaced by the compound in ERα/ERβ-binding assays. IC50 values quantify affinity .

- Transcriptional activation: Luciferase reporter assays in ER-positive cell lines (e.g., MCF-7) measure ER-dependent gene activation (e.g., pS2 or GREB1) .

- Molecular docking: Computational models predict interactions with ER ligand-binding domains, focusing on hydrogen bonding with His524 and Glu353 .

Q. How do researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo studies?

Discrepancies arise from species-specific metabolism (e.g., human vs. rodent CYP isoforms) or matrix effects (plasma vs. tissue). Methodological solutions include:

- Tracer studies: Administering ¹⁴C-labeled compound with LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation at 3-OH vs. sulfation at 17-OH) .

- Knockout models: CYP1B1-deficient mice clarify enzymatic contributions to 2-hydroxylation .

- Microsomal assays: Human liver microsomes + NADPH identify primary oxidative pathways, while hepatocytes assess conjugative metabolism .

Q. What advanced techniques quantify trace levels of Estra-1(10),2,4-triene-2,3,17-triol in complex biological matrices?

- Derivatization-GC-MS/MS: Pentafluorobenzyl bromide enhances sensitivity for low-abundance analytes in serum or prostate tissue .

- Immunoaffinity cleanup: Anti-2-hydroxyestradiol antibodies extract the compound from urine or plasma before LC-MS analysis .

- Isotope dilution: Deuterated internal standards (e.g., 2-hydroxyestradiol-d4) correct for matrix effects and ion suppression .

Q. How can researchers address conflicting data on the compound’s pro-oxidant vs. antioxidant effects in cellular models?

- ROS assays: Dichlorofluorescein (DCFH-DA) measures intracellular ROS generation in ER-positive vs. ER-negative cells .

- Gene expression profiling: RNA-seq identifies Nrf2/ARE pathway activation (antioxidant) vs. NADPH oxidase upregulation (pro-oxidant) .

- Dose-response studies: Low doses (nM range) may activate ER-mediated antioxidant genes, while high doses (µM) induce oxidative stress via redox cycling .

Methodological Resources

- Stereochemical validation: Cross-reference X-ray data (CCDC entries) with NMR coupling constants (e.g., J values for trans-diaxial hydroxyl groups) .

- Metabolic studies: Use deuterated analogs (e.g., 17β-hydroxy-d3-estradiol) to distinguish endogenous vs. exogenous sources .

- Receptor assays: Include tamoxifen as a control for ER antagonism in binding/activation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.